5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O4/c13-12(14,15)19-8-3-1-7(2-4-8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCLEQZLFHIDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Trifluoromethoxy)benzaldehyde and furan-2-carboxylic acid.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the reaction.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium for Suzuki–Miyaura coupling) .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that compounds with furan and trifluoromethoxy substituents exhibit significant antimicrobial properties. For instance, derivatives of furan-based acids have been shown to inhibit the growth of mycobacterial species, targeting iron acquisition mechanisms crucial for bacterial survival. This highlights the potential of 5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid as a lead compound in developing new antitubercular agents .
Cancer Therapeutics
The structural features of this compound suggest it could play a role in cancer therapy. Research has focused on how furan derivatives can interact with various biological targets associated with cancer cell proliferation. For example, studies have explored the inhibition of specific enzymes involved in cancer metabolism, making this compound a candidate for further investigation in oncological pharmacology .
Materials Science Applications
Polymer Synthesis
In materials science, this compound can serve as a building block for synthesizing advanced polymers. The trifluoromethoxy group enhances the thermal stability and chemical resistance of the resulting materials. This property is particularly beneficial for applications in coatings and composites where durability is essential .
Nanocomposite Development
The compound's unique structure can be incorporated into nanocomposites to improve their mechanical properties. Research has demonstrated that incorporating furan-based compounds into polymer matrices can enhance tensile strength and flexibility, making them suitable for various industrial applications .
Environmental Applications
Pollutant Degradation
Recent investigations have suggested that this compound may be effective in degrading environmental pollutants. Studies have shown that compounds with similar structures can catalyze the breakdown of hazardous substances in wastewater treatment processes, indicating its potential use in environmental remediation efforts .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Inhibits mycobacterial growth; potential antitubercular activity |
| Cancer therapeutics | Targets enzymes involved in cancer metabolism | |
| Materials Science | Polymer synthesis | Enhances thermal stability and chemical resistance |
| Nanocomposite development | Improves mechanical properties | |
| Environmental Studies | Pollutant degradation | Effective in catalyzing breakdown of hazardous substances |
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
- 5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carboxylic acid (CAS: 54023-02-8) Molecular Formula: C₁₂H₆ClF₃O₃ Molecular Weight: 290.62 g/mol Key Differences: Replaces the trifluoromethoxy group with chloro and trifluoromethyl substituents.
- 5-(4-Nitrophenyl)furan-2-carboxylic acid Molecular Formula: C₁₁H₇NO₅ Molecular Weight: 233.18 g/mol Key Differences: Substitutes the trifluoromethoxy group with a nitro group, which is strongly electron-withdrawing. This increases the compound’s reactivity in electrophilic substitution reactions and may alter its pharmacokinetic profile .
- However, bromine’s lower electronegativity compared to trifluoromethoxy reduces metabolic stability .
Heterocycle Analogues
- 5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid Molecular Formula: C₁₂H₇F₃O₃S Molecular Weight: 288.24 g/mol Key Differences: Replaces the furan ring with thiophene.
Data Table: Comparative Analysis
Biological Activity
5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity against various biological targets.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H9F3O3
- Molecular Weight : 276.19 g/mol
The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 0.65 | |
| HeLa (cervical cancer) | 2.41 | |
| U-937 (monocytic leukemia) | 0.79 |
The mechanism of action appears to involve apoptosis induction, as evidenced by increased expression levels of pro-apoptotic factors such as p53 and caspase-3 cleavage in treated cells .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for further research in inflammatory diseases.
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results showed that this compound exhibited potent activity, particularly against breast and cervical cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways through which this compound exerts its effects. It was found that the presence of electron-donating groups in its structure enhances its biological potency, while electron-withdrawing groups tend to diminish it. This study utilized molecular docking techniques to predict binding affinities and elucidate interaction dynamics with target proteins involved in cancer progression .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for synthesizing 5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves coupling a trifluoromethoxy-substituted aryl halide with a furan-2-carboxylic acid precursor. Alkaline conditions (e.g., NaOH or K₂CO₃) can promote nucleophilic substitution or ester hydrolysis. For example, analogous compounds with halogenated aryl groups are synthesized via Suzuki-Miyaura cross-coupling or Ullmann reactions . Purification steps may include recrystallization or column chromatography to achieve >95% purity, as seen in similar furan-carboxylic acid derivatives .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Purity : Use HPLC with UV detection (λ = 210–280 nm) and compare retention times to standards.
- Structural Confirmation : Employ ¹H, ¹³C, and ¹⁹F NMR to verify substituent positions and electronic environments. For instance, the trifluoromethoxy group’s distinct ¹⁹F NMR signal (~−58 ppm) aids in identification .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can confirm the molecular ion peak (expected m/z ~ 286.03 for C₁₂H₇F₃O₄) .
Q. What are the common functionalization strategies for this compound in medicinal chemistry?
- Methodological Answer :
- Esterification : React with methanol/H₂SO₄ to form methyl esters for improved solubility.
- Amidation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to generate amide derivatives for biological screening.
- Cross-Coupling : Boronic acid derivatives (e.g., analogous to CAS 1308354-99-5) enable Suzuki reactions for aryl-aryl bond formation .
Advanced Research Questions
Q. How does the trifluoromethoxy substituent influence electronic properties and reactivity?
- Methodological Answer :
- Computational Analysis : Density Functional Theory (DFT) can model electron-withdrawing effects (Hammett σₚ values ~ +0.54 for CF₃O−). Compare frontier molecular orbitals (HOMO/LUMO) with non-fluorinated analogs to predict reactivity .
- Experimental Validation : Cyclic voltammetry reveals redox potentials, while IR spectroscopy tracks carbonyl stretching shifts (Δν ~ 20 cm⁻¹ for electron-deficient aryl groups) .
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Methodological Answer :
- Assay Optimization : Validate cell-based vs. enzymatic assays (e.g., microbial growth inhibition vs. COX-2 inhibition) to isolate mechanisms.
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may confound results .
- Batch Consistency : Re-evaluate purity (>98% via HPLC) and storage conditions (e.g., desiccated at −20°C) to rule out batch-specific artifacts .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting antimicrobial activity?
- Methodological Answer :
- Analog Library Synthesis : Prepare derivatives with variations in the trifluoromethoxy group (e.g., CF₃, OCH₃) and furan substituents (e.g., methyl, nitro).
- Biological Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Corrogate logP (lipophilicity) and MIC (minimum inhibitory concentration) values to identify pharmacophore requirements .
- Molecular Docking : Predict binding modes to target enzymes (e.g., DNA gyrase) using AutoDock Vina, guided by crystallographic data from related compounds .
Q. What analytical challenges arise in characterizing degradation products under acidic/basic conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH at 60°C for 24 hours. Monitor via LC-MS for hydrolyzed products (e.g., decarboxylated furan or trifluoromethoxy cleavage).
- Stability Indicating Methods : Develop a gradient HPLC method (C18 column, 0.1% TFA in H₂O/ACN) to resolve degradation peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
